An In-depth Technical Guide to the Physicochemical Properties of 4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the key physicochemical properties of the compound 4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid. In the dynamic landscape of drug discovery and development, a thorough understanding of a molecule's fundamental characteristics is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. While specific experimental data for this particular molecule is not extensively available in public literature, this guide establishes a robust framework for its characterization. It combines computational predictions with detailed, field-proven experimental protocols, empowering researchers to generate reliable data and gain critical insights into this compound of interest. The subsequent sections will delve into the molecular identity, predicted physicochemical parameters, and step-by-step methodologies for their empirical determination.
Chemical Identity and Molecular Structure
A precise understanding of the chemical identity is the foundation of all subsequent physicochemical analyses.
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IUPAC Name: 4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid
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CAS Number: 110046-39-4[]
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Molecular Formula: C₁₄H₁₃ClN₂O₄S
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Molecular Weight: 340.78 g/mol
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Chemical Structure:
Caption: Chemical structure of 4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid.
Predicted Physicochemical Properties
In the absence of comprehensive experimental data, computational modeling provides valuable initial estimates of a molecule's properties. These predictions are derived from its structure and are instrumental in guiding experimental design.
| Property | Predicted Value | Method/Tool |
| Melting Point (°C) | 210-230 | Group contribution methods[2][3][4] |
| Boiling Point (°C) | > 400 (decomposes) | Structure-based estimation[5] |
| pKa₁ (Carboxylic Acid) | 3.8 - 4.5 | ACD/pKa DB, Marvin, Epik[6][7][8] |
| pKa₂ (Sulfonamide) | 9.5 - 10.5 | ACD/pKa DB, Marvin, Epik[6][7][8] |
| logP | 2.5 - 3.5 | XLOGP3, ALOGP[9][10][11] |
| Aqueous Solubility (logS) | -3.0 to -4.0 | ALOGPS, ESOL[12][13][14] |
Disclaimer: These values are in-silico predictions and should be confirmed by experimental determination.
Experimental Determination of Physicochemical Properties
This section provides detailed protocols for the empirical determination of the key physicochemical properties of 4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a precise melting point, which is an indicator of purity. For sulfonamides, DSC can also reveal polymorphic transitions or decomposition events.
Experimental Protocol:
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Sample Preparation: Accurately weigh 3-5 mg of the finely powdered compound into an aluminum DSC pan.
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Instrument Setup:
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Temperature Program: Ramp from 25 °C to 300 °C at a heating rate of 10 °C/min.
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Atmosphere: Purge with nitrogen gas at a flow rate of 50 mL/min.
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-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the DSC thermogram. The peak temperature and the enthalpy of fusion (ΔHfus) should also be reported.
Caption: Workflow for Melting Point Determination by DSC.
Thermal Stability by Thermogravimetric Analysis (TGA)
Rationale: TGA measures the change in mass of a sample as a function of temperature or time. It is crucial for determining the decomposition temperature and identifying the presence of solvates or hydrates. For N-sulfonylated amino acids, TGA can provide insights into their thermal degradation pathways[5][15].
Experimental Protocol:
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Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.
-
Instrument Setup:
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Temperature Program: Ramp from 25 °C to 600 °C at a heating rate of 10 °C/min.
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Atmosphere: Purge with nitrogen gas at a flow rate of 50 mL/min.
-
-
Data Analysis: The onset of significant weight loss in the TGA curve indicates the decomposition temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum rates of decomposition.
Determination of Acid Dissociation Constants (pKa)
Rationale: The pKa values of the carboxylic acid and sulfonamide moieties are critical for understanding the compound's ionization state at different pH values, which in turn influences its solubility, absorption, and receptor binding. Potentiometric titration is a highly accurate method for pKa determination[16][17][18].
Experimental Protocol (Potentiometric Titration):
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Sample Preparation: Prepare a 0.01 M solution of the compound in a co-solvent system (e.g., 50:50 methanol:water) to ensure solubility.
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Titration:
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Titrate the sample solution with a standardized 0.1 M NaOH solution.
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Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
-
Data Analysis:
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Plot the pH versus the volume of NaOH added.
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The pKa values correspond to the pH at the half-equivalence points. The first inflection point corresponds to the neutralization of the carboxylic acid, and the second (if observable) to the deprotonation of the sulfonamide.
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Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve[19].
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Caption: Workflow for pKa Determination by Potentiometric Titration.
Lipophilicity (logP) Determination
Rationale: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The shake-flask method is the gold standard for experimental logP determination[][20][21][22].
Experimental Protocol (Shake-Flask Method):
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System Preparation: Pre-saturate n-octanol with water and water with n-octanol.
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Partitioning:
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Dissolve a known amount of the compound in the aqueous phase.
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Add an equal volume of the pre-saturated n-octanol.
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Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
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Centrifuge the mixture to ensure complete phase separation.
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-
Concentration Analysis:
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Carefully separate the aqueous and organic phases.
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Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.
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-
Calculation: Calculate logP using the formula: logP = log₁₀([Concentration in octanol] / [Concentration in aqueous phase]).
Aqueous Solubility
Rationale: Aqueous solubility is a critical property that affects a drug's dissolution rate and bioavailability. The shake-flask method is a reliable technique for determining thermodynamic solubility.
Experimental Protocol:
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Equilibration: Add an excess amount of the solid compound to a known volume of purified water (or a buffer of a specific pH) in a sealed container.
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Agitation: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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Separation: Separate the solid and liquid phases by centrifugation or filtration.
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Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).
Purity and Stability by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a powerful technique for assessing the purity of a compound and for monitoring its stability under various conditions. A robust HPLC method is essential for quality control throughout the drug development process. For sulfonamides, reversed-phase HPLC is a common and effective method[23][24][25][26].
Experimental Protocol (Reversed-Phase HPLC):
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Instrumentation:
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Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
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Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile).
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at a wavelength determined by the compound's UV spectrum (likely around 254 nm).
-
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., mobile phase) to a known concentration (e.g., 1 mg/mL).
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Analysis: Inject a known volume of the sample onto the column and record the chromatogram.
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Data Interpretation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks. Stability can be assessed by analyzing samples subjected to stress conditions (e.g., heat, acid, base, light) and monitoring for the appearance of degradation products.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and identity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and types of protons and carbons and their connectivity.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):
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~12.9 ppm (s, 1H): Carboxylic acid proton (-COOH).
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~8.0 ppm (d, 2H): Aromatic protons ortho to the carboxylic acid group.
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~7.8 ppm (d, 2H): Aromatic protons on the chlorophenyl ring.
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~7.6 ppm (d, 2H): Aromatic protons on the chlorophenyl ring.
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~7.4 ppm (d, 2H): Aromatic protons meta to the carboxylic acid group.
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~4.3 ppm (d, 2H): Methylene protons (-CH₂-).
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~8.5-9.0 ppm (t, 1H): Sulfonamide proton (-SO₂NH-).
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):
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~167 ppm: Carboxylic acid carbon (-COOH).
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~125-145 ppm: Aromatic carbons.
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~45 ppm: Methylene carbon (-CH₂-).
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and assign the signals to the respective protons and carbons in the molecule.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity. Electrospray ionization (ESI) is a suitable technique for this type of molecule. The fragmentation of sulfonamides often involves the cleavage of the S-N bond and the loss of SO₂[27][28][29][30][31].
Expected Fragmentation Pattern (Positive Ion Mode ESI-MS/MS):
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[M+H]⁺: Protonated molecule.
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[M+H - H₂O]⁺: Loss of water from the carboxylic acid.
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[M+H - SO₂]⁺: Characteristic loss of sulfur dioxide.
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Fragments corresponding to the 4-chlorophenylsulfonyl cation and the 4-(aminomethyl)benzoic acid cation.
Conclusion
This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid. While experimental data for this specific molecule is limited, the provided computational predictions and detailed experimental protocols offer a clear path for researchers to obtain the necessary data for drug discovery and development applications. A thorough understanding of these fundamental properties is a critical step in advancing this compound through the development pipeline.
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